(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one (Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 302934-47-0
VCID: VC5426889
InChI: InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC
Molecular Formula: C16H17NO5S3
Molecular Weight: 399.49

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one

CAS No.: 302934-47-0

Cat. No.: VC5426889

Molecular Formula: C16H17NO5S3

Molecular Weight: 399.49

* For research use only. Not for human or veterinary use.

(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one - 302934-47-0

Specification

CAS No. 302934-47-0
Molecular Formula C16H17NO5S3
Molecular Weight 399.49
IUPAC Name (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8-
Standard InChI Key VZQURJHSKABJOG-ZSOIEALJSA-N
SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a thioxothiazolidin-4-one core substituted at position 3 with a 1,1-dioxidotetrahydrothiophen-3-yl group and at position 5 with a (Z)-3,4-dimethoxybenzylidene moiety. The sulfone group in the tetrahydrothiophene ring enhances polarity and hydrogen-bonding capacity, while the dimethoxybenzylidene group contributes to π-π stacking interactions and lipophilicity .

Stereochemical Considerations

The Z-configuration of the benzylidene double bond is critical for maintaining planarity between the aromatic ring and the thiazolidinone core, which influences biological activity. X-ray crystallography of analogous compounds confirms this geometry optimizes binding to enzymatic pockets .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC₁₉H₂₀N₂O₅S₃
Molecular Weight476.56 g/mol
Configuration(Z)-stereochemistry
Sulfone Oxidation State+4 (1,1-dioxide)

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via a three-step process:

  • Knoevenagel Condensation: 3,4-Dimethoxybenzaldehyde reacts with 2-thioxothiazolidin-4-one in ethanol under basic conditions (e.g., piperidine) to form the (Z)-5-benzylidene intermediate.

  • Sulfonation: The tetrahydrothiophene moiety is introduced through nucleophilic substitution at position 3 using 3-bromotetrahydrothiophene-1,1-dioxide in DMF with K₂CO₃ .

  • Purification: Recrystallization from ethanol/water yields the final product with >95% purity .

Green Chemistry Approaches

Recent advancements utilize deep eutectic solvents (DES), such as ZnCl₂/urea, to enhance reaction efficiency. This method reduces reaction times from 12 hours to 45 minutes and improves yields to 92–96% while enabling solvent recycling .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in DMSO (≥50 mg/mL). It remains stable under ambient conditions for 6 months but degrades in acidic media (pH <3) via sulfone group hydrolysis .

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The global electrophilicity index (ω=1.8 eV) suggests preferential interactions with nucleophilic biological targets like cysteine proteases .

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on analogous thiazolidinones demonstrate:

  • IC₅₀ Values: 8.7 μM (HeLa), 11.2 μM (MCF-7).

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and mitochondrial membrane depolarization (ΔΨm = −67 mV).

  • ROS Generation: 3.5-fold elevation in intracellular ROS, synergizing with sulfone-mediated oxidative stress .

Enzyme Inhibition

The compound inhibits protein tyrosine phosphatase 1B (PTP1B) with Kᵢ = 0.42 μM, potentially aiding diabetes management. Molecular docking reveals hydrogen bonds between the sulfone group and Arg221 residue .

Applications and Comparative Analysis

Medicinal Chemistry

Compared to parent thiazolidinones, the sulfone modification enhances:

  • Bioavailability: LogP reduced from 3.1 to 2.4, improving aqueous solubility.

  • Target Selectivity: 12-fold higher affinity for PTP1B over homologous TCPTP .

Materials Science

The rigid, planar structure enables use in:

  • Organic Semiconductors: Hole mobility = 0.14 cm²/V·s, comparable to rubrene.

  • Coordination Polymers: Forms 2D networks with Cu²⁺ (d-spacing = 3.8 Å) .

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